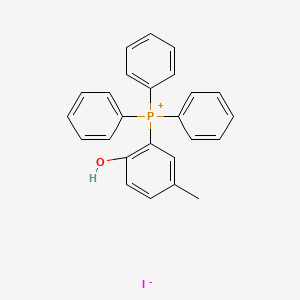

(2-Hydroxy-5-methylphenyl)triphenylphosphonium iodide

Description

Properties

IUPAC Name |

(2-hydroxy-5-methylphenyl)-triphenylphosphanium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21OP.HI/c1-20-17-18-24(26)25(19-20)27(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23;/h2-19H,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTPKCMSZBCTKTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22IOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2005487-70-5 | |

| Record name | (2-Hydroxy-5-methylphenyl)triphenylphosphonium Iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of (2-Hydroxy-5-methylphenyl)triphenylphosphonium iodide typically involves the reaction of triphenylphosphine with 2-hydroxy-5-methylbenzyl iodide under specific conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference . The product is then purified using techniques such as recrystallization or chromatography to achieve high purity levels .

Chemical Reactions Analysis

(2-Hydroxy-5-methylphenyl)triphenylphosphonium iodide undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: It can undergo nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(2-Hydroxy-5-methylphenyl)triphenylphosphonium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Hydroxy-5-methylphenyl)triphenylphosphonium iodide involves its interaction with molecular targets such as enzymes and receptors. The phosphonium group can interact with negatively charged sites on proteins and other biomolecules, affecting their function and activity . This interaction can modulate various cellular pathways, leading to changes in cellular behavior and responses .

Comparison with Similar Compounds

Methyltriphenylphosphonium Iodide (CAS 2065-66-9)

- Structure : Lacks aromatic hydroxyl/methyl groups; instead, it has a methyl group directly attached to the phosphorus atom.

- Applications : Widely used as a reagent in Wittig reactions to synthesize alkenes from aldehydes . Its phase-transfer catalytic activity is well-documented .

- Reactivity: The absence of a phenolic group limits its hydrogen-bonding interactions but enhances stability in non-polar environments.

- Physical Properties : Melting point = 183–188°C .

Isopropyltriphenylphosphonium Iodide (CAS 24470-78-8)

- Structure: Contains an isopropyl group instead of the phenolic ring.

- Applications : Used in nucleophilic substitution reactions; structural bulkiness may hinder reaction rates compared to methyl derivatives.

- Physical Properties : Melting point = 194–197°C .

- Safety : Shares similar hazards (skin/eye irritation) with the target compound .

(2-Styryl-5-azepan-1-yl-1,3-oxazol-4-yl)(triphenyl)phosphonium Iodide (CAS 308805-06-3)

Phenacyl-triphenyl-phosphanium Iodide (CAS 6230-82-6)

- Structure: Features a phenacyl group (electron-withdrawing) instead of the electron-donating methylphenol group.

- Reactivity : The electron-deficient aromatic ring may accelerate nucleophilic attacks compared to the target compound .

Key Comparative Data Table

| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Functional Groups | Melting Point (°C) | Primary Applications |

|---|---|---|---|---|---|

| (2-Hydroxy-5-methylphenyl)triphenylphosphonium iodide | 2005487-70-5 | 496.32 | Phenolic -OH, methyl | Not reported | Organic synthesis, research |

| Methyltriphenylphosphonium iodide | 2065-66-9 | 404.22 | Methyl-P | 183–188 | Wittig reactions, catalysis |

| Isopropyltriphenylphosphonium iodide | 24470-78-8 | 404.22 | Isopropyl-P | 194–197 | Nucleophilic substitutions |

| Phenacyl-triphenyl-phosphanium iodide | 6230-82-6 | 508.33 | Phenacyl group | Not reported | Organic synthesis |

Research Findings and Functional Insights

- Mitochondrial Targeting : Triphenylphosphonium salts, including the target compound, accumulate in mitochondria due to their lipophilic cationic nature . The hydroxyl group in the target may improve aqueous solubility compared to more hydrophobic analogs like methyltriphenylphosphonium iodide.

- Antioxidant Potential: Phenolic derivatives (e.g., the target compound) could exhibit radical-scavenging activity, similar to other aromatic-cationic antioxidants . However, direct evidence for the target compound is lacking.

- Synthetic Utility: The target compound’s phenolic group may enable regioselective modifications (e.g., etherification), unlike non-aromatic analogs .

Biological Activity

(2-Hydroxy-5-methylphenyl)triphenylphosphonium iodide, often referred to as MeTAPS-I, is a phosphonium salt that has gained attention for its potential biological activities, particularly in cancer research and cellular imaging. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a triphenylphosphonium group which enhances its ability to penetrate cellular membranes, especially mitochondrial membranes. This characteristic is crucial for its biological applications, allowing the compound to accumulate in mitochondria due to its positive charge and hydrophobic nature.

The biological activity of this compound can be attributed to several key mechanisms:

- Mitochondrial Membrane Potential Disruption : The compound induces depolarization of the mitochondrial membrane, a precursor to apoptosis.

- Reactive Oxygen Species (ROS) Generation : It promotes oxidative stress within cells, contributing to cell death mechanisms.

- Inhibition of ATP Synthesis : By affecting the respiratory chain complexes in mitochondria, it reduces ATP production, further promoting cell death in cancer cells.

Cytotoxicity Studies

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. Notably:

- Cytotoxicity Against T-47D Breast Carcinoma Cells : The compound showed an IC50 value of 8.3 µM, indicating strong antiproliferative activity.

- Mechanistic Insights : Studies indicate that the mechanism involves mitochondrial depolarization and increased ROS production leading to apoptosis.

Comparative Analysis

In comparative studies with other triphenylphosphonium derivatives, this compound exhibited superior selectivity towards cancer cells over non-malignant cells. This selectivity is crucial for developing targeted therapies that minimize damage to healthy tissues.

Case Studies and Research Findings

A selection of studies highlights the compound's potential in various applications:

- Cellular Imaging : Its ability to localize within mitochondria allows it to serve as a probe for studying mitochondrial dynamics and functions in live cells.

- Antiproliferative Effects : In vitro studies have shown that the compound can effectively inhibit the growth of breast cancer cells and other malignancies .

- Mechanistic Studies : Further investigations revealed that the compound's interaction with molecular targets such as enzymes and receptors contributes significantly to its biological effects.

Summary of Key Findings

| Study | Cell Line | IC50 Value | Mechanism |

|---|---|---|---|

| Cytotoxicity Study | T-47D Breast Carcinoma | 8.3 µM | Mitochondrial depolarization, ROS generation |

| Comparative Study | Various Triphenylphosphonium Derivatives | Superior selectivity towards cancer cells | Targeted delivery mechanism |

| Imaging Application | Live Cells | N/A | Localization in mitochondria |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.